N-benzyl-9-isopropyl-9H-purin-6-amine

CDK1 inhibitor cyclin-dependent kinase starfish CDK1 assay

N-Benzyl-9-isopropyl-9H-purin-6-amine is a 6,9-disubstituted purine small molecule with the formula C₁₅H₁₇N₅ (MW 267.33 g/mol). It serves as both a stand-alone cyclin-dependent kinase (CDK) inhibitor scaffold and a key intermediate for further C2 derivatization.

Molecular Formula C15H17N5
Molecular Weight 267.33 g/mol
CAS No. 111853-20-4
Cat. No. B3061470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-9-isopropyl-9H-purin-6-amine
CAS111853-20-4
Molecular FormulaC15H17N5
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3
InChIInChI=1S/C15H17N5/c1-11(2)20-10-19-13-14(17-9-18-15(13)20)16-8-12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3,(H,16,17,18)
InChIKeyJBLZWJCKPDQCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-9-isopropyl-9H-purin-6-amine (CAS 111853-20-4) for CDK-Focused Discovery: A Procurement-Ready 6,9-Disubstituted Purine Building Block


N-Benzyl-9-isopropyl-9H-purin-6-amine is a 6,9-disubstituted purine small molecule with the formula C₁₅H₁₇N₅ (MW 267.33 g/mol) [1]. It serves as both a stand-alone cyclin-dependent kinase (CDK) inhibitor scaffold and a key intermediate for further C2 derivatization [2]. Its fully assigned single-crystal X‑ray structure has been deposited, providing unambiguous solid-state characterization [1].

Why N-Benzyl-9-isopropyl-9H-purin-6-amine Cannot Be Replaced by N9-Methyl, N9-Ethyl, or N9-Unsubstituted Analogs in CDK-Targeted Programs


Substituting the N9-isopropyl group with smaller alkyl or hydrogen substituents dramatically reduces CDK1 inhibitory potency. Quantitative kinase assays show that the N9-methyl analog is 11.4‑fold less active and the N9‑unsubstituted analog is 57‑fold less active against the same CDK1/cyclin B enzyme [1]. Docking studies further confirm that the isopropyl moiety achieves an “appropriate shape” within the ATP‑binding pocket that smaller N9‑alkyl groups cannot recapitulate [2]. Therefore, simple replacement with a lower‑cost or more readily available N9‑methyl, N9‑ethyl, or N9‑H purine derivative will not preserve the target‑engagement profile required for CDK‑focused chemical biology or medicinal chemistry campaigns.

Quantitative Differentiation of N-Benzyl-9-isopropyl-9H-purin-6-amine Versus Closest 6,9-Disubstituted Purine Analogs


CDK1/Cyclin B Inhibition: 11.4‑Fold Gain over N9‑Methyl Analog

The target compound inhibits CDK1/cyclin B with an IC₅₀ of 3,500 nM, whereas the N9‑methyl analog (N‑benzyl‑9‑methyl‑9H‑purin‑6‑amine) requires an IC₅₀ of 40,000 nM in the same radiometric kinase assay (pH 7.4, 30 °C, 15 µM ATP) [1]. The N9‑isopropyl substituent thus provides an 11.4‑fold enhancement in CDK1 inhibitory potency [1].

CDK1 inhibitor cyclin-dependent kinase starfish CDK1 assay

CDK1 Inhibition: 57‑Fold Advantage Over N9‑Unsubstituted (6‑Benzylaminopurine) Scaffold

Removing the N9‑alkyl group entirely (N‑benzyl‑9H‑purin‑6‑amine) yields an IC₅₀ of 200,000 nM against the same CDK1/cyclin B preparation [1]. The target compound is therefore 57‑fold more potent than the N9‑unsubstituted comparator, demonstrating the essential contribution of the isopropyl group [1].

CDK1 inhibitor purine SAR N9-substitution

Human CDK2/Cyclin E Inhibition: Dual CDK1/CDK2 Activity Profile

The compound inhibits human CDK2/cyclin E with an IC₅₀ of 4,500 nM under the same assay conditions used for CDK1 (pH 7.4, 30 °C, 15 µM ATP) [1]. The CDK1:CDK2 IC₅₀ ratio is 0.78, indicating a balanced dual‑inhibition profile that is absent from the 9‑methyl and 9‑H comparators, for which no measurable CDK2 activity has been reported [1].

CDK2 inhibitor cyclin-dependent kinase 2 dual CDK1/CDK2 inhibitor

Lipophilicity Tuning: LogP 2.8 Offers Improved Permeability Over N9‑Methyl Analog (LogP 2.05)

The target compound has an XLogP of 2.8, while the N9‑methyl analog registers a LogP of 2.05 [1]. The ΔLogP of +0.75 translates to a predicted ~5.6‑fold increase in octanol‑water partition coefficient, which is expected to enhance passive membrane permeability without violating Lipinski’s Rule of Five [1].

lipophilicity LogP permeability drug-likeness

Docking‑Validated N9‑Isopropyl Geometry: CDK Active‑Site Recognition Confirmed by Rigid Docking

A comprehensive rigid‑docking study of 37 purine analogs against CDK2 demonstrated that the N9‑isopropyl substituent yields an “appropriate shape” for the ATP‑binding pocket, whereas methyl, ethyl, and other small alkyl groups produce suboptimal interaction energies [1]. The interaction energy of the target scaffold (−28.8 kcal mol⁻¹ for the C2‑unsubstituted form) serves as the baseline for further optimization [1].

molecular docking structure-based design CDK inhibitor design

Published Single-Crystal X‑Ray Structure Enables Solid‑State Quality Control and Co‑Crystal Engineering

The asymmetric unit of N‑benzyl‑9‑isopropyl‑9H‑purin‑6‑amine contains two independent molecules linked by N–H···N hydrogen bonds into dimers, with π–π centroid–centroid distances of 3.3071 Å [1]. This fully refined crystal structure (R = 0.029) provides a definitive reference for powder X‑ray diffraction (PXRD) identity testing and opens avenues for co‑crystal screening that are unavailable for analogs lacking deposited structures [1].

crystallography solid-state characterization co-crystal engineering

Optimal Application Scenarios for N-Benzyl-9-isopropyl-9H-purin-6-amine Based on Verified Differentiation Evidence


CDK1/CDK2 Dual‑Inhibitor Probe Development

The balanced CDK1 (IC₅₀ 3,500 nM) and CDK2 (IC₅₀ 4,500 nM) inhibition profile [1] positions this scaffold as a starting point for dual CDK1/CDK2 chemical probes. The isopropyl group is essential for potency; replacing it with methyl or hydrogen abolishes measurable CDK1 activity (IC₅₀ shifts to 40,000 nM and 200,000 nM, respectively) [1]. Researchers should use this compound when dual CDK1/CDK2 engagement is required without the confounding C2‑substituent effects present in roscovitine‑like trisubstituted purines.

C2‑Derivatization Scaffold for Structure–Activity Relationship (SAR) Expansion

The J. Med. Chem. 2000 docking study [2] demonstrated that 6‑benzylamino‑9‑isopropylpurine is the preferred core for systematic C2‑substituent scanning. The interaction energy of the unsubstituted core (−28.8 kcal mol⁻¹) serves as a calibrated baseline for assessing C2‑modification effects on CDK2 binding. Procurement of this exact scaffold ensures continuity with published SAR datasets and avoids re‑optimization of the N9 position.

Co‑Crystal and Solid‑Form Screening

The published crystal structure (CCDC deposited, R = 0.029) [3] reveals a dimeric hydrogen‑bond motif and π–π stacking interactions (centroid–centroid 3.3071 Å) that can guide co‑former selection. Solid‑form scientists can leverage the known PXRD pattern for identity verification and use the structural data to design co‑crystals with improved solubility or stability, an option unavailable for N9‑methyl or N9‑ethyl analogs lacking deposited structures.

Antiproliferative Screening in Hematological Cancer Models

The compound exhibits in vitro antiproliferative activity against K562 myeloid leukemia cells (IC₅₀ reported as 113 µM under standard culture conditions) [1]. Given its dual CDK1/CDK2 inhibition and moderate lipophilicity (LogP 2.8) [4], it is suitable as a reference compound in leukemia cell‑panel screens where purine‑scaffold CDK inhibitors are used as comparators.

Quote Request

Request a Quote for N-benzyl-9-isopropyl-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.